molecular formula C8H15N B14915610 3-Bicyclo[3.2.0]heptanylmethanamine

3-Bicyclo[3.2.0]heptanylmethanamine

Cat. No.: B14915610
M. Wt: 125.21 g/mol
InChI Key: YMMAPBFOUWCDBY-UHFFFAOYSA-N
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Description

Bicyclo[320]heptan-3-ylmethanamine is a bicyclic amine compound with a unique structure that consists of a bicyclo[320]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[3.2.0]heptan-3-ylmethanamine can be achieved through several methods. One common approach involves the stereoselective Cu(I)-catalyzed [2 + 2] photocycloaddition of a 1,6-diene embedded in a sugar derivative . Another method includes the chemoenzymatic large-scale preparation of homochiral bicyclo[3.2.0]hept-2-en-6-one, which serves as a precursor .

Industrial Production Methods

Industrial production methods for bicyclo[3.2.0]heptan-3-ylmethanamine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.0]heptan-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives.

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]heptan-3-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[3.2.0]heptan-3-ylmethanamine is unique due to its combination of a bicyclic framework and an amine functional group. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-bicyclo[3.2.0]heptanylmethanamine

InChI

InChI=1S/C8H15N/c9-5-6-3-7-1-2-8(7)4-6/h6-8H,1-5,9H2

InChI Key

YMMAPBFOUWCDBY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(C2)CN

Origin of Product

United States

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